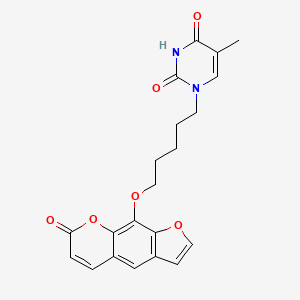![molecular formula C9H18OS2Si B14433840 {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane CAS No. 77149-44-1](/img/structure/B14433840.png)
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane is a chemical compound known for its unique structure and properties This compound features a butadiene backbone substituted with methylsulfanyl groups and an oxy(trimethyl)silane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane typically involves the reaction of butadiene derivatives with methylsulfanyl groups and trimethylsilyl reagents. The reaction conditions often include the use of catalysts such as palladium or platinum complexes to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced butadiene derivatives, and various substituted silanes.
Wissenschaftliche Forschungsanwendungen
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane exerts its effects involves interactions with various molecular targets. The methylsulfanyl groups can participate in nucleophilic or electrophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can modulate biochemical pathways and influence the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl chloride: A similar compound with a vinyl group instead of the butadiene backbone.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a silyl group and a butadiene-like structure.
Uniqueness
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane is unique due to the presence of both methylsulfanyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to other similar compounds. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
| 77149-44-1 | |
Molekularformel |
C9H18OS2Si |
Molekulargewicht |
234.5 g/mol |
IUPAC-Name |
4,4-bis(methylsulfanyl)buta-1,3-dien-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C9H18OS2Si/c1-8(10-13(4,5)6)7-9(11-2)12-3/h7H,1H2,2-6H3 |
InChI-Schlüssel |
YHBIHFLYEDXSHC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C=C(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)



![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)

